![molecular formula C14H15NO2S B060355 Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate CAS No. 159448-57-4](/img/structure/B60355.png)
Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate, also known as EMPTC, is a chemical compound that belongs to the thiazole family. It is widely used in scientific research for its diverse applications in various fields.
Mechanism of Action
The exact mechanism of action of Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate is not yet fully understood. However, it is believed to interact with specific receptors in the brain, leading to the activation of certain signaling pathways. This, in turn, leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. In addition, Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Furthermore, Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been shown to have neuroprotective properties, which can help protect neurons from damage and death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate in lab experiments is its versatility. It can be used in a wide range of applications, including as a flavoring agent, fragrance, and building block for organic compounds. In addition, Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate in lab experiments. One of the main limitations is its potential toxicity. Although Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been shown to be relatively safe in low concentrations, high concentrations can be toxic to cells and organisms. Therefore, researchers must exercise caution when working with Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate and use appropriate safety measures.
Future Directions
There are many potential future directions for research on Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate. One area of interest is its potential as a neuroprotective agent. Further research is needed to determine the exact mechanism of action of Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate and its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of interest is the use of Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate as a building block for new organic compounds. Researchers can use Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate as a starting material to synthesize new pharmaceuticals, agrochemicals, and polymers with unique properties and applications.
Conclusion:
In conclusion, Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate is a versatile and widely used chemical compound in scientific research. Its diverse applications in various fields make it an important building block for new compounds. Although there are some limitations to using Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate in lab experiments, its potential for treating neurodegenerative diseases and its antioxidant, anti-inflammatory, and neuroprotective properties make it an exciting area of research for the future.
Scientific Research Applications
Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been widely used in scientific research for its diverse applications in various fields. It has been used as a flavoring agent in the food industry and as a fragrance in the perfume industry. In addition, Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
properties
CAS RN |
159448-57-4 |
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Product Name |
Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate |
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-14(16)13-12(15-10(3)18-13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
UKDMJXJPDOXXMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)C |
synonyms |
2-METHYL-4-(4-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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